REACTION_SMILES
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[NH2:1][C:2]1=[N:3][S:4](=[O:13])(=[O:14])[c:5]2[c:6]1[c:7]([O:11][CH3:12])[cH:8][cH:9][cH:10]2.[Na+:16].[OH-:15]>>[C:2]1(=[O:15])[NH:3][S:4](=[O:13])(=[O:14])[c:5]2[c:6]1[c:7]([O:11][CH3:12])[cH:8][cH:9][cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc2c1C(N)=NS2(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COc1cccc2c1C(=O)NS2(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |